
10-(4-Methylphenyl)acridin-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(p-Tolyl)acridin-9(10H)-one is an organic compound with the molecular formula C21H17NO. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and materials science. The compound features an acridine core substituted with a p-tolyl group at the 10th position, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(p-Tolyl)acridin-9(10H)-one typically involves the condensation of p-toluidine with 9-chloroacridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 10-(p-Tolyl)acridin-9(10H)-one can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The product is typically purified by recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
10-(p-Tolyl)acridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced acridine derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the acridine ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Halogens (e.g., bromine, chlorine), sulfonyl chlorides; reactions are often conducted in the presence of catalysts or under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of halogenated or sulfonylated acridine derivatives.
Aplicaciones Científicas De Investigación
10-(p-Tolyl)acridin-9(10H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives and heterocyclic compounds.
Biology: Investigated for its potential as an intercalating agent in DNA studies, which can help in understanding DNA-protein interactions.
Medicine: Explored for its potential anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Mecanismo De Acción
The mechanism of action of 10-(p-Tolyl)acridin-9(10H)-one primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound can also inhibit topoisomerase enzymes, which are crucial for DNA unwinding and replication. These interactions make it a potential candidate for anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
9-Aminoacridine: Another acridine derivative with applications in microbiology and as a pH indicator.
Acriflavine: Used as an antiseptic and in the treatment of protozoal infections.
Uniqueness
10-(p-Tolyl)acridin-9(10H)-one is unique due to the presence of the p-tolyl group, which imparts distinct chemical and physical properties compared to other acridine derivatives. This substitution can influence the compound’s reactivity, photophysical properties, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
102023-92-7 |
|---|---|
Fórmula molecular |
C20H15NO |
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
10-(4-methylphenyl)acridin-9-one |
InChI |
InChI=1S/C20H15NO/c1-14-10-12-15(13-11-14)21-18-8-4-2-6-16(18)20(22)17-7-3-5-9-19(17)21/h2-13H,1H3 |
Clave InChI |
ZRLAXMGVDSRBRO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-Bromo-5-(2-chlorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-7-yl]-N'-(1,3-dihydroxy-2-methylpropan-2-yl)urea](/img/structure/B14081771.png)

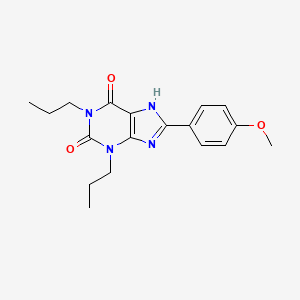


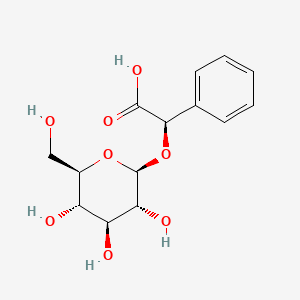
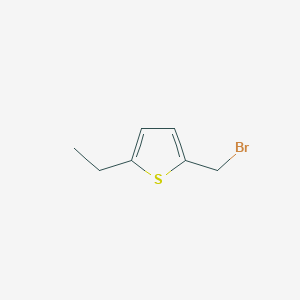

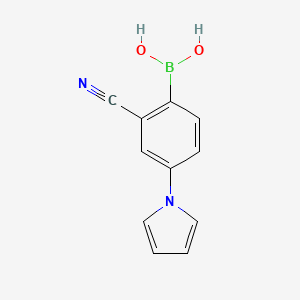
![Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]-](/img/structure/B14081824.png)
![4-chloro-2,7-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B14081825.png)
![3',4-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14081829.png)
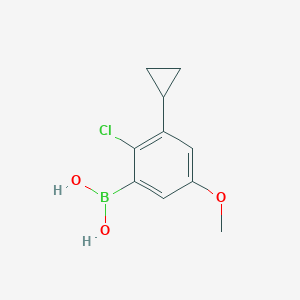
![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-heptylbenzene-1,3-diol](/img/structure/B14081845.png)
